2-(2-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
2-(2-Methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a triazolo-pyrimidine core linked to a piperazine moiety via an ethanone bridge. The molecule incorporates a 2-methoxyphenoxy substituent on the ethanone group, which likely influences its electronic and steric properties. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and antiproliferative agents, where the triazolo-pyrimidine scaffold serves as a pharmacophore . The compound’s synthesis and characterization may involve X-ray crystallography tools like the SHELX software suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-18-9-5-6-10-19(18)33-15-20(31)28-11-13-29(14-12-28)22-21-23(25-16-24-22)30(27-26-21)17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBORBZBGLXHLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone , with CAS number 920406-12-8 , has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 445.5 g/mol . The structure includes a triazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antitumor and antimicrobial properties. The presence of the triazole ring is crucial for its pharmacological effects.
Antitumor Activity
Several studies have evaluated the anticancer potential of triazole-containing compounds. For instance:
- Cytotoxicity Assays : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Preliminary results suggest significant cytotoxic effects with IC50 values in the low micromolar range (e.g., IC50 = 0.43 µM against HCT116) .
- Mechanism of Action : The compound induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This leads to the activation of caspases, crucial for apoptosis .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Broad Spectrum Efficacy : It has shown effectiveness against various bacterial strains and fungi. The presence of the methoxyphenoxy group enhances its interaction with microbial membranes, leading to increased permeability and cell death .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions typical for triazole derivatives. Variations in substituents on the phenyl rings can significantly alter biological activity:
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-Triazolo-Pyrimidine Derivative ()
The compound 2-(4-fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone (CAS: 946314-75-6) replaces the 3-phenyl group in the target compound with a 4-methoxyphenyl substituent. Additionally, the ethanone moiety bears a 4-fluorophenyl group instead of 2-methoxyphenoxy.
- The 4-fluorophenyl group introduces electronegativity, which may alter binding interactions in biological targets .
3-(4-Ethoxyphenyl)-Triazolo-Pyrimidine Derivative ()
The compound 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone (CAS: 920377-60-2) substitutes the 3-phenyl group with a 4-ethoxyphenyl group. The ethanone moiety retains a phenoxy substituent but lacks the methoxy group.
- Impact: The ethoxy group increases lipophilicity compared to methoxy, which may affect membrane permeability. The absence of methoxy on the phenoxy group could reduce steric hindrance .
Functional Group Modifications in the Ethanone Bridge
Sulfonyl Piperazine Derivatives ()
Compounds like 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone replace the triazolo-pyrimidine core with a sulfonyl piperazine group. The ethanone bridge is functionalized with tetrazole-thiol moieties.
- Tetrazole-thiols may introduce redox activity .
Data Table: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
